N-phenylmorpholin-4-amine
Description
Historical Context and Significance in Organic Chemistry
While specific documentation on the initial synthesis of N-phenylmorpholin-4-amine is not prominent in historical literature, its existence is rooted in the broader development of morpholine (B109124) chemistry and N-aryl amine synthesis. The morpholine heterocycle itself has been a staple in organic chemistry for over a century. The synthesis of its parent scaffolds, N-phenylmorpholine and N-aminomorpholine, provides the foundational context.
N-phenylmorpholine is typically synthesized through methods such as the reaction of aniline (B41778) with bis(2-chloroethyl) ether, often under basic conditions and sometimes without a solvent. google.com On the other hand, N-aminomorpholine is commonly prepared via the reduction of 4-nitrosomorpholine. google.com The synthesis of N-aryl amines, in general, is a critical area of organic synthesis due to their prevalence in pharmaceuticals and biologically active compounds. wjpmr.com The significance of this compound lies in its potential as a bifunctional building block, combining the structural features of an arylamine with a reactive hydrazine (B178648) moiety.
Structural Features and Chemical Reactivity Paradigms
The molecular architecture of this compound dictates its chemical behavior. The structure consists of a six-membered morpholine ring, a phenyl group, and an exocyclic amino group (-NH₂).
Structural Features:
Morpholine Ring: Based on studies of analogous compounds like N-phenylmorpholine-4-carboxamide, the morpholine ring is expected to adopt a stable chair conformation. nih.gov This conformation is a common feature in saturated six-membered heterocyclic systems.
Nitrogen Atoms: The compound contains two nitrogen atoms with distinct electronic environments. The endocyclic nitrogen (N4) is bonded to the phenyl group and the exocyclic nitrogen. The exocyclic nitrogen is part of a primary amino group.
Phenyl Group: The phenyl ring is an aromatic system that acts as an electron-withdrawing group through resonance, influencing the electron density on the adjacent nitrogen atom.
Chemical Reactivity Paradigms: The reactivity of this compound is primarily governed by the lone pairs of electrons on its two nitrogen atoms, which makes it both a base and a nucleophile. libretexts.orgcrunchchemistry.co.uk
Basicity: Amines are fundamentally basic compounds. pressbooks.pub However, in this compound, the basicity of the endocyclic nitrogen is significantly reduced because its lone pair can be delocalized into the attached phenyl ring, a characteristic feature of arylamines. crunchchemistry.co.uk The exocyclic amino group retains more basic character, comparable to a hydrazine derivative.
Nucleophilicity: The lone pair of electrons makes amines effective nucleophiles, capable of reacting with various electrophiles. masterorganicchemistry.comlibretexts.org The exocyclic amino group, in particular, is a potent nucleophilic center. This reactivity allows this compound to participate in reactions such as condensations with aldehydes and ketones to form hydrazones, a reaction characteristic of N-aminomorpholine. nih.gov Furthermore, related N-phenylmorpholine structures are known to participate in metal-catalyzed cross-coupling reactions, suggesting that this compound could serve as a nucleophilic partner in C-N bond-forming transformations. acs.org
Table 2: Predicted Reactivity of this compound
| Reaction Type | Potential Role of Compound | Example from Analogous Compounds |
|---|---|---|
| Acid-Base Reaction | Acts as a base, protonating at the exocyclic nitrogen. | General reactivity of amines with acids. crunchchemistry.co.uk |
| Nucleophilic Substitution | Functions as a nucleophile to attack electrophilic centers. | Reaction of amines with halogenoalkanes or acyl chlorides. libretexts.org |
| Condensation | Reacts with carbonyl compounds to form hydrazones. | N-aminomorpholine reacts with benzaldehydes. nih.gov |
| Coupling Reactions | Serves as a nucleophilic amine component. | N-phenylmorpholine used in nickel-catalyzed amination. acs.org |
| Hydrazinosulfonylation | Used as a hydrazine source for sulfonamide synthesis. | N-aminomorpholine reacts with SO₂ and aryl iodides. researchgate.net |
Scope of Academic Inquiry into this compound Chemistry
Academic research involving this compound appears to be focused on its utility as a synthetic intermediate rather than a final target molecule with direct applications. The compound serves as a scaffold for constructing more complex molecular architectures, particularly in the field of medicinal chemistry.
Derivatives of N-aminomorpholine have been investigated as precursors to potent enzyme inhibitors, such as carbonic anhydrase inhibitors. google.com Similarly, the N-phenylmorpholine motif is found in various compounds explored for therapeutic potential. ontosight.ai For instance, the substituted derivative N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine has been part of studies investigating ligands that bind to the aryl hydrocarbon receptor, a target relevant to cancer research. researchgate.netresearchgate.net These examples underscore the role of the this compound framework as a valuable building block for generating structurally diverse molecules for biological screening and drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
N-phenylmorpholin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-10(5-3-1)11-12-6-8-13-9-7-12/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFAYIHXWKUTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Synthetic Routes
General Synthetic Approaches to N-phenylmorpholin-4-amine and Related Core Scaffolds
The construction of the morpholine (B109124) ring is a foundational aspect of synthesizing this compound and its analogues. The core structure, a six-membered heterocycle containing both nitrogen and oxygen atoms, can be formed through several strategic approaches. researchgate.net These methods often involve the formation of key carbon-nitrogen and carbon-oxygen bonds in a controlled manner.
Direct alkylation followed by ring closure (cyclization) is a common and effective strategy for forming the morpholine scaffold. A prominent example involves the reaction of 1,2-amino alcohols with suitable reagents that introduce a two-carbon unit, leading to cyclization. A modern, high-yielding protocol uses ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.org This process relies on an initial SN2 reaction where the amine nitrogen attacks the ethylene sulfate, followed by a base-mediated intramolecular cyclization to close the ring. chemrxiv.org
Another established ring-closure method is the acid-catalyzed dehydration of diethanolamine (B148213) or its derivatives. While a classic method, it represents a fundamental approach to morpholine synthesis. Additionally, the N-arylation of morpholine itself can be used to synthesize related scaffolds. For instance, 4-(4-nitrophenyl) morpholine is produced through a condensation reaction between p-halonitrobenzene and morpholine, using an inorganic base like potassium carbonate or an organic base such as triethylamine. google.com The subsequent reduction of the nitro group would yield a phenyl-amino derivative.
Beyond direct cyclization of amino alcohols, several multi-step sequences have been developed to construct the morpholine ring, often allowing for more complex substitution patterns.
One such pathway begins with a substituted propiophenone, for example, 4-methylpropiophenone. nih.gov The synthesis proceeds through several key steps:
Bromination: The starting ketone is brominated at the alpha-position. nih.gov
Amination: The resulting 2-bromo ketone reacts with ethanolamine (B43304) to introduce the necessary nitrogen and hydroxyl groups. nih.gov
Reduction: The ketone functionality is reduced to an alcohol using a reducing agent like sodium borohydride. nih.gov
Cyclization: The final morpholine ring is formed via an acid-catalyzed cyclization, typically using concentrated sulfuric acid. nih.gov
Other advanced strategies have also been reported. Boron trifluoride etherate can mediate an intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org Palladium-catalyzed methods, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide another route to access six-membered nitrogen heterocycles, including the morpholine core. organic-chemistry.org Furthermore, gold-catalyzed cyclization reactions of specific alkynyl amines have been explored as a modern approach to forming the 1,4-oxazine structure. researchgate.net
Synthesis of this compound Derivatives
The synthesis of derivatives, such as carbamides and carbothioamides, typically involves the reaction of a nucleophilic morpholine nitrogen with an electrophilic reagent. These reactions are fundamental for creating a diverse range of molecules based on the core this compound structure.
N-phenylmorpholine-4-carboxamide is synthesized through the reaction of morpholine with phenyl isocyanate (isocyanatobenzene). nih.gov In this procedure, equimolar amounts of morpholine and phenyl isocyanate are dissolved in a solvent like dichloromethane (B109758) (CH₂Cl₂). A tertiary amine base, such as triethylamine, is added to facilitate the reaction. nih.gov The mixture is stirred at room temperature, allowing for the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the isocyanate group. This forms the urea-type linkage characteristic of the carboxamide product. nih.govnih.gov The final product can be isolated and purified after an aqueous workup. nih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| Morpholine | Isocyanatobenzene (Phenyl isocyanate) | Triethylamine | CH₂Cl₂ | Room temperature, 3 hours | nih.gov |
The preparation of N-phenylmorpholine-4-carbothioamide follows a similar principle to its carboxamide counterpart. The synthesis involves the reaction of morpholine with phenyl isothiocyanate. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group (-N=C=S). This addition reaction forms the N-phenylmorpholine-4-carbothioamide product, which contains a thiourea (B124793) moiety. sigmaaldrich.comsigmaaldrich.com This reaction is a standard method for preparing thiourea derivatives from amines and isothiocyanates.
| Reactant 1 | Reactant 2 | General Reaction Type | Product Moiety | Reference |
|---|---|---|---|---|
| Morpholine | Phenyl isothiocyanate | Nucleophilic addition | Thiourea | sigmaaldrich.comsigmaaldrich.com |
Synthesis of Fused Heterocyclic Systems Incorporating N-phenylmorpholine Moiety
The fusion of the N-phenylmorpholine scaffold with other heterocyclic rings, such as quinolones, quinazolines, thiazoles, and pyrazoles, has been a significant area of research. These fused systems are of interest due to their diverse pharmacological potential.
The synthesis of quinolone and quinazoline (B50416) derivatives incorporating an N-phenylmorpholine moiety often involves multi-step reaction sequences. A common approach for quinolone synthesis is the Gould-Jacobs reaction, which starts with an aniline (B41778) derivative and diethyl ethoxymethylenemalonate to form an intermediate that is then cyclized under thermal conditions. researchgate.net For quinazolines, methods such as the Niementowski reaction, which involves the fusion of anthranilic acid analogs with amides, are employed. actascientific.com Other strategies include metal-catalyzed reactions, such as copper-catalyzed Ullmann N-arylation, and cascade reactions that allow for the efficient construction of the quinazoline core from readily available starting materials. organic-chemistry.orgnih.gov Microwave-assisted synthesis has also been utilized to accelerate the formation of quinazoline derivatives. nih.govresearchgate.net
Table 1: Synthetic Methods for Quinolone and Quinazoline Derivatives
| Method | Description | Key Reagents | Ref. |
| Gould-Jacobs Reaction | Thermal cyclization of anilinomethylene malonate derivatives. | Diethyl ethoxymethylenemalonate | researchgate.net |
| Niementowski Reaction | Fusion of anthranilic acid analogs with amides. | Anthranilic acid, Amides | actascientific.com |
| Ullmann N-Arylation | Copper-catalyzed coupling of o-iodobenzaldehydes with amidine hydrochlorides. | Copper catalyst, Amidine hydrochlorides | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times. | Varies | nih.govresearchgate.net |
The synthesis of thiazole-linked N-phenylmorpholine derivatives is typically achieved through the reaction of a thiosemicarbazone derivative of N-phenylmorpholine with various α-halocarbonyl compounds. nih.govresearchgate.net This approach allows for the construction of the thiazole (B1198619) ring onto the N-phenylmorpholine scaffold. The reaction of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide with reagents like acetyl and ester-hydrazonoyl chlorides, α-chloroketones, or α-bromoesters yields the corresponding thiazole derivatives in good to excellent yields. nih.gov The structures of these newly synthesized compounds are confirmed using various spectroscopic methods, including mass spectrometry, ¹H NMR, and ¹³C NMR, as well as elemental analysis. nih.govresearchgate.net
The synthesis of pyrazole-containing N-phenylmorpholine derivatives often involves the cyclocondensation of a suitable precursor with hydrazine (B178648) derivatives. nih.govrevistabionatura.org A common method is the reaction of 1,3-dicarbonyl compounds with phenylhydrazine (B124118) to yield 1,3,5-substituted pyrazoles. nih.gov Another approach involves the 1,3-dipolar cycloaddition of a nitrilimine, generated in situ from an arylhydrazone, with an alkene. nih.gov The synthesis can also be achieved through the reaction of α,β-unsaturated ketones with hydrazine, which initially forms pyrazolines that can then be oxidized to pyrazoles. mdpi.com Catalytic methods, such as the use of nano-ZnO, have been employed to improve the efficiency and yield of these reactions. nih.gov
Synthesis of Halo- and Alkoxy-Substituted Analogs
The synthesis of halo- and alkoxy-substituted analogs of this compound allows for the exploration of structure-activity relationships. Alkoxy-substituted derivatives can be prepared through methods like the Buchwald–Hartwig amination, followed by tandem catalytic reduction and oxidative cyclization. nih.gov Sonogashira coupling is another useful technique for assembling alkoxy-substituted phenylene ethynylene oligomers which can be further modified. nih.gov
Schiff Base Formation via Aminophenylmorpholinones
Schiff bases of N-phenylmorpholine derivatives are synthesized through the condensation reaction of an aminophenylmorpholine with various aldehydes or ketones. researchgate.netnih.govnih.gov For instance, 4-(4-aminophenyl)-morpholine can be reacted with different substituted aldehydes to form a series of Schiff bases. nih.gov Similarly, 4-(2-aminophenyl)morpholines can be used as the amine component in the condensation reaction. nih.gov These reactions are typically carried out under reflux in a suitable solvent like ethanol. researchgate.net The resulting Schiff bases are often crystalline solids and their structures are confirmed by spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govnih.gov
Table 2: Examples of Synthesized Schiff Bases from Aminophenylmorpholinones
| Amine Precursor | Aldehyde/Ketone | Resulting Schiff Base | Ref. |
| 4-(4-aminophenyl)-morpholine | 4-Hydroxybenzaldehyde | 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | nih.gov |
| 4-(2-aminophenyl)morpholine | Benzaldehyde | N-benzylidine-2-morpholoino benzenamine | nih.gov |
| 4-(2-aminophenyl)morpholine | 3-Nitrobenzaldehyde | N-(3-nitro benzylidine)-2-morpholino benzenamine | nih.gov |
Catalytic Approaches in this compound Synthesis
Catalytic methods play a crucial role in the synthesis of this compound and its derivatives, offering milder reaction conditions and improved yields. For the synthesis of the core morpholine structure, various catalytic approaches have been developed. One such method involves the use of ethylene sulfate as a two-carbon electrophile in the annulation of 1,2-amino alcohols. chemrxiv.org Another strategy employs the S(N)2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid, followed by base-mediated intramolecular ring closure. researchgate.net
In the synthesis of derivatives, catalytic hydrogenation is a key step. For example, the reduction of 4-(4-nitrophenyl)-3-morpholinone to 4-(4-aminophenyl)-3-morpholinone is carried out using a palladium on activated carbon catalyst in an aliphatic alcohol solvent. google.comgoogle.com This catalytic hydrogenation is a critical transformation in the synthesis of precursors for more complex molecules. google.com Furthermore, various metal-catalyzed cross-coupling reactions are employed in the synthesis of fused heterocyclic systems, such as the copper-catalyzed synthesis of quinazolines and the palladium-catalyzed three-component tandem reaction for quinazoline synthesis. organic-chemistry.org Biocatalytic approaches using enzymes like monoamine oxidase (MAO-N) have also been explored for the oxidative aromatization of tetrahydroquinolines to quinolines, showcasing the potential of enzymatic catalysis in this field. northumbria.ac.uk
Photoredox Catalysis for α-Heteroarylation of Tertiary Amines
The direct α-heteroarylation of tertiary amines, including morpholine derivatives, has been achieved through the use of photoredox catalysis, offering a pathway to valuable benzylic amine pharmacophores. princeton.edunih.gov This methodology facilitates the coupling of a variety of five- and six-membered chloroheteroarenes with a diverse range of cyclic and acyclic amines. princeton.edursc.org The reaction proceeds via a proposed homolytic aromatic substitution mechanism. princeton.edu
In this process, a photocatalyst, such as Ir(ppy)₂(dtbbpy)PF₆, absorbs light and enters an excited state. This excited catalyst can then oxidize a tertiary amine, like N-phenylmorpholine, to form a radical cation. Subsequent deprotonation at the α-carbon generates a key α-amino radical intermediate. This radical can then undergo direct addition to an electrophilic chloroheteroarene coupling partner. princeton.edu A final reduction step, potentially involving the reduced form of the photocatalyst, yields the α-heteroaryl amine product and regenerates the catalyst for the next cycle. princeton.edu This redox-neutral approach avoids the need for stoichiometric oxidants or reductants, producing only HX as a byproduct. princeton.edu Research has demonstrated high yields for this transformation under mild conditions. For instance, the coupling of N-phenylmorpholine with 2-chlorobenzoxazole (B146293) using an iridium-based photocatalyst can achieve significant yields. researchgate.net
Table 1: Conditions for Photoredox α-Heteroarylation
| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-Phenylmorpholine | 2-Chlorobenzoxazole | Ir(ppy)₂(dtbbpy)PF₆ (1 mol%) | NaOAc, 26W fluorescent light, 23 °C, 9 h | 58% | researchgate.net |
| N-Phenylpiperidine | 2-Chloro-1-methylbenzimidazole | Ir(ppy)₂(dtbbpy)PF₆ (1 mol%) | H₂O (5 equiv.), 26W fluorescent light, 23 °C, 12 h | 84% | princeton.edu |
Palladium-Catalyzed C(sp³)–H Acetoxylation in Morpholinone Systems
Palladium catalysis provides a powerful tool for the functionalization of C(sp³)–H bonds, enabling the conversion of readily available amine motifs into highly functionalized amino-alcohol derivatives. nih.gov Specifically, a selective palladium(II)-catalyzed γ-C(sp³)–H acetoxylation has been developed for a class of cyclic amines known as morpholinones. nih.govrsc.org This reaction utilizes an oxidant, such as PhI(OAc)₂, in an acetic acid/acetic anhydride (B1165640) solvent system. researchgate.net
Mechanistic and computational studies support a pathway involving the formation of a γ-aminoalkyl-Pd(IV) intermediate. nih.govrsc.org The process is believed to initiate with the coordination of the amine to the Pd(OAc)₂ catalyst, followed by an intramolecular γ-C–H activation to form a five-membered cyclopalladated species. nih.gov This intermediate is then oxidized by PhI(OAc)₂ to the Pd(IV) species. The crucial C–O bond-forming step proceeds through a dissociative ionization mechanism, where an acetate (B1210297) ligand dissociates, followed by an SN2-type process involving the attack of an external acetate on the C–Pd(IV) bond. nih.govresearchgate.net This pathway has been shown to be the lowest in energy, with no competing C-N bond formation products observed. nih.gov
Optimization of the reaction conditions has been explored to maximize the yield of the acetoxylated product. researchgate.net
Table 2: Optimization of Pd-Catalyzed C(sp³)–H Acetoxylation of a Morpholinone
| Entry | Catalyst Loading (mol%) | Solvent (AcOH/Ac₂O) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 5 | AcOH (4:1) | 60 | 5 | 68 | researchgate.net |
| 2 | 5 | AcOH (4:1) | 70 | 3 | 72 | researchgate.net |
| 3 | 10 | AcOH (4:1) | 70 | 3 | 82 | researchgate.net |
| 4 | 10 | AcOH (4:1) | 70 | 1 | 75 | researchgate.net |
Data based on the acetoxylation of a model morpholinone substrate as reported in the cited literature.
Role of Organic Bases in Catalytic C-N Coupling Reactions
The synthesis of this compound itself typically involves a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern organic synthesis. The use of soluble organic amine bases in these reactions has become a valuable alternative to traditional heterogeneous base systems. nih.govnih.gov However, the function of these bases is complex, and their impact on catalytic activity is not always straightforward. nih.gov
Conversely, if the amine substrate is more nucleophilic or less sterically hindered than the base, it can outcompete the base for binding to the palladium center, leading to a different resting state and kinetic profile. nih.gov Therefore, the choice of the organic base is critical and must be tailored to the specific amine and electrophile being coupled. The electronic properties of the aryl electrophile also directly influence the reaction rate, with the fastest rates often observed for electronically neutral substrates. nih.gov This detailed mechanistic understanding allows for the development of optimized conditions for the arylation of even weakly binding amines. nih.gov
Reaction Mechanisms and Kinetics
Mechanistic Investigations of N-phenylmorpholine Transformations
The transformation of N-phenylmorpholine has been the subject of detailed mechanistic studies, particularly concerning its reactions with ozone and palladium catalysts. These investigations shed light on the pathways that govern product formation and the factors influencing reaction selectivity.
The ozonation of N-phenylmorpholine in organic solvents such as dichloromethane (B109758) or acetonitrile results in a regioselective oxidation process. researchgate.net This reaction yields two primary products: a lactam (N-phenylmorpholin-3-one) and a diformyl derivative, 2-(N-formyl-N-phenylamino)ethyl formate. researchgate.net The mechanism is understood to proceed through the selective attack of ozone on the heterocyclic morpholine (B109124) ring. researchgate.net
The regioselectivity of the ozonation reaction is a key feature of this transformation. N-phenylmorpholine has two non-equivalent reactive carbons on the morpholine ring that are susceptible to ozone attack. Theoretical studies using Density Functional Theory (DFT) calculations have shown that the reaction proceeds via the insertion of an ozone molecule at a carbon-hydrogen (C-H) bond of a methylene group in the ring. researchgate.net
The selectivity of this attack is dictated by the electronic environment within the molecule. The calculations reveal a significantly lower energy barrier for the ozone attack at the methylene group alpha (α) to the nitrogen atom compared to the methylene group α to the oxygen atom. researchgate.net This preferential attack α to the nitrogen is the determining factor for the regioselectivity of the reaction. researchgate.net
Furthermore, the polarity of the solvent plays a crucial role in the reaction kinetics. The activation energy for the hydrogen abstraction α to the nitrogen decreases as the solvent polarity increases. This explains the higher conversion rates observed when the reaction is carried out in the more polar solvent, acetonitrile, compared to dichloromethane. researchgate.net
Table 1: Effect of Solvent Polarity on Activation Energy for Ozone Attack α to Nitrogen
| Solvent | Activation Energy (kcal/mol) |
| Vacuum | 7.6 |
| Dichloromethane | 2.6 |
| Acetonitrile | 1.6 |
This interactive table is based on DFT calculations for the ozonation of N-phenylmorpholine, illustrating the decrease in the activation energy barrier with increasing solvent polarity.
Following the initial insertion of ozone into the C-H bond α to the nitrogen, a hydrotrioxide intermediate is formed. This highly unstable species is central to the formation of the observed products and can proceed through different rearrangement pathways.
Pathway to Lactam: One plausible pathway involves the rearrangement of the aryl-morpholinyl hydrotrioxide intermediate, leading directly to the formation of the corresponding N-aryl-lactam, N-phenylmorpholin-3-one. This pathway represents a metal-free method for introducing a carbonyl function into the heterocyclic ring. researchgate.net
Pathway to Diformylderivative: An alternative pathway for the rearrangement of the hydrotrioxide intermediate leads to the formation of the diformyl derivative, 2-(N-formyl-N-phenylamino)ethyl formate, which is often observed as the main side product. researchgate.net Other minor products, such as dehydro and dimeric structures, have also been detected in trace amounts, suggesting a complex network of reactions stemming from the initial ozonide intermediate.
The regioselective ozonation of N-aryl cyclic amines, including N-phenylmorpholine, provides a valuable synthetic route to N-aryl-lactams, which are important intermediates in the preparation of pharmacologically active compounds like factor Xa inhibitors. researchgate.net
The direct functionalization of C(sp3)–H bonds is a powerful strategy in modern organic synthesis. While extensive research exists on palladium-catalyzed C-H functionalization of amines, specific mechanistic details for N-phenylmorpholine undergoing the transformations outlined below are not extensively detailed in the available literature. However, general principles of palladium catalysis in related amine systems can provide a foundational understanding.
The palladium(II)-catalyzed formation of a C–O bond via C(sp3)–H functionalization is a challenging yet valuable transformation. Generally, such reactions involve the coordination of the palladium catalyst to a directing group, which in the case of N-phenylmorpholine would be the amine nitrogen. This brings the metal center into proximity with the target C-H bond. The catalytic cycle typically involves a C-H activation step to form a palladacycle intermediate. This intermediate would then react with an oxygen-containing coupling partner. The final step is often a reductive elimination that forms the C–O bond and regenerates the active Pd(II) catalyst. While this is a known strategy, specific studies detailing this intramolecular pathway for N-phenylmorpholine are not prominently featured in the provided search results. beilstein-journals.orgresearchgate.net
Mechanisms involving high-valent palladium, such as Pd(IV), have been proposed for certain C-H functionalization reactions. A proposed catalytic cycle might begin with a Pd(II) complex undergoing C-H activation. This palladacycle can then be oxidized to a Pd(IV) intermediate. A key step in this process can be a selective reductive elimination from the Pd(IV) center to form the desired bond. nih.govcam.ac.uk
The concept of "dissociative ligand ionization" has been described in the context of C(sp3)-H amination to form azetidines, where it controls a selective reductive elimination pathway. nih.gov This type of mechanism involves the ionization of a ligand from the Pd(IV) center to create a more reactive cationic intermediate, which then undergoes reductive elimination. An SN2-type reductive elimination suggests a nucleophilic attack pathway at the carbon atom bonded to the palladium. While these advanced mechanistic concepts are at the forefront of palladium catalysis research, their specific application and detailed investigation in the context of N-phenylmorpholine's C-H functionalization were not found in the search results. nih.gov
Nucleophilic Substitution Reactions Involving Morpholine
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a potent nucleophile, enabling it to participate in a variety of nucleophilic substitution reactions. These reactions are fundamental to the synthesis of N-aryl morpholine derivatives, including N-phenylmorpholin-4-amine.
Nucleophilic Aromatic Substitution (SNAr) is a critical pathway for the formation of N-aryl morpholine compounds. This reaction typically occurs when an aromatic ring is substituted with strong electron-withdrawing groups (EWGs) and contains a good leaving group (LG), such as a halide. The established mechanism is a two-step addition-elimination process. researchgate.net
The reaction is initiated by the nucleophilic attack of the morpholine nitrogen on the carbon atom bearing the leaving group (the ipso-carbon). mdpi.com This first step is generally rate-determining and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final N-arylated morpholine product.
The efficiency of SNAr reactions involving morpholine can be influenced by various factors. For instance, studies on the amination of heteroaryl chlorides have shown that such reactions can proceed without transition metal catalysis, underscoring the intrinsic nucleophilicity of amines like morpholine. researchgate.net The reaction medium also plays a significant role; ionic liquids have been shown to enhance the reactivity of cyclic amines in SNAr reactions by increasing their nucleophilicity and stabilizing the charged intermediates formed during the reaction. nih.gov
Table 1: Examples of SNAr Reactions with Morpholine This table is interactive. Click on the headers to sort the data.
| Aryl/Heteroaryl Halide | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorofuro[3,2-d]pyrimidine | PEG400, 120 °C, 5 min | 4-Morpholinofuro[3,2-d]pyrimidine | 92% | mdpi.com |
| 8-Chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine | PEG400, 120 °C, 5 min | 8-Morpholino- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine | 99% | mdpi.com |
| 2-Chloro-5-nitropyrimidine | Aqueous media | 2-Morpholino-5-nitropyrimidine | N/A | nih.gov |
Electron-Withdrawing Groups: Strong EWGs (e.g., -NO2) on the aromatic ring delocalize the negative charge of the complex through resonance, thereby stabilizing it. wikipedia.orgresearchgate.net
The Nature of the Nucleophile and Leaving Group: The relative stability of the starting materials and the intermediate complex dictates the energy barrier of the first step.
Solvent: Polar solvents can stabilize the charged Meisenheimer complex, facilitating its formation. researchgate.net
While the stepwise mechanism involving a stable or transient Meisenheimer complex is common, some SNAr reactions may proceed through a concerted mechanism. nih.gov In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously. The distinction between a stepwise and a concerted mechanism can be subtle and is often investigated through kinetic studies. For instance, analysis of Brönsted-type plots (correlating reaction rates with the pKa of the nucleophile) can provide evidence for one pathway over the other. nih.gov In some cases, particularly with highly activated substrates, the reaction may proceed through a single-step dehalogenation mechanism rather than the traditional addition-elimination pathway. researchgate.net
Exceptionally stable Meisenheimer complexes, particularly spirocyclic variants formed via intramolecular SNAr, can be isolated and characterized, providing direct evidence for their existence as true intermediates. mdpi.com
Radical Pathways in Amine Reactions
In addition to nucleophilic pathways, amines can participate in reactions involving radical intermediates. These pathways offer alternative strategies for the functionalization of aromatic systems and the formation of C-C or C-N bonds.
Homolytic Aromatic Substitution (HAS) involves the addition of a radical species to an aromatic ring. nih.gov Unlike SNAr, which requires an electron-deficient ring, HAS can proceed with a wider range of aromatic substrates. The mechanism typically involves the generation of a radical, which then attacks the aromatic ring to form a resonance-stabilized radical intermediate (a cyclohexadienyl radical). Subsequent oxidation and loss of a proton restores aromaticity and yields the substituted product. rsc.org
Recent advancements have focused on replacing traditional radical initiators like those involving tributyltin hydride (Bu3SnH) with more efficient methods, such as light-induced chain reactions and visible-light photoredox catalysis. nih.govrsc.org These modern techniques allow for HAS reactions to be carried out under mild conditions.
The α-amino radical is a highly reactive open-shell intermediate that can be generated from amines, including cyclic amines like morpholine. snnu.edu.cn A prevalent method for its generation is through single-electron transfer (SET) from the parent amine, often facilitated by photoredox catalysis. bohrium.comrsc.org In this process, a photoexcited catalyst oxidizes the amine, which then loses a proton from the α-carbon to form the α-amino radical.
Once generated, these radicals are versatile intermediates capable of engaging in various transformations: snnu.edu.cnbohrium.com
Radical-Radical Coupling: Dimerization to form 1,2-diamine structures.
Addition to Electrophiles: Reaction with electron-deficient species like protected dehydroalanine derivatives to form 1,3-diamines.
Halogen Atom Transfer (XAT): Acting as XAT agents to generate other carbon-centered radicals from organic halides, which can then participate in cross-coupling reactions. nih.gov
The photoredox-catalyzed C-H arylation at the α-position of morpholine is a powerful method for its functionalization, demonstrating the synthetic utility of these radical intermediates. researchgate.net
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are essential for elucidating the detailed mechanisms of chemical reactions, including the aminolysis of various substrates. For reactions involving secondary alicyclic amines like morpholine, kinetic investigations in aqueous solutions often involve monitoring the reaction progress spectrophotometrically. nih.govnih.gov
Under pseudo-first-order conditions (where the amine is in large excess), observed rate coefficients (k_obsd) are determined. Plotting k_obsd against the free amine concentration typically yields a straight line, the slope of which provides the second-order rate coefficient (k_N) for the aminolysis reaction. nih.gov
Table 2: Kinetic Data for Aminolysis Reactions with Secondary Alicyclic Amines This table is interactive. Click on the headers to sort the data.
| Substrate | Amine | pKa of Amine | k_N (M⁻¹s⁻¹) | Mechanism | Reference |
|---|---|---|---|---|---|
| Phenyl Chloroformate | Morpholine | 8.65 | 1.95 x 10³ | Stepwise (T± formation is rate-determining) | nih.gov |
| 4-Nitrophenyl Chloroformate | Morpholine | 8.65 | 1.10 x 10⁴ | Stepwise (T± formation is rate-determining) | nih.gov |
| Phenyl 4-Nitrophenyl Thionocarbonate | Morpholine | 8.72 | 4.37 | Stepwise (T± formation is rate-determining) | nih.gov |
Effect of Solvent Polarity on Reaction Rates and Mechanisms
The polarity of the solvent can significantly influence the rate and mechanism of reactions involving amines like this compound, particularly in nucleophilic substitution and elimination reactions. The effect is largely dependent on the nature of the transition state and the reactants.
Generally, reactions are influenced by the ability of the solvent to stabilize the reactants and the transition state.
Polar Protic Solvents: Solvents like water and alcohols possess O-H or N-H bonds and can form hydrogen bonds. In S_N2 reactions, these solvents can solvate the amine nucleophile, creating a solvent shell that hinders its ability to attack an electrophile, thereby decreasing the reaction rate. blogspot.comlibretexts.org Conversely, for S_N1 reactions, polar protic solvents are highly favorable as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, thus accelerating the reaction. libretexts.orgvanderbilt.edu
Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetonitrile are polar but lack acidic protons. blogspot.com They are effective at solvating cations but not anions (the nucleophile). blogspot.com This leaves the "naked" nucleophile more reactive, significantly accelerating S_N2 reaction rates. libretexts.org For reactions involving this compound as a nucleophile, a switch from a protic to a polar aprotic solvent would be expected to cause a substantial rate increase for an S_N2 pathway.
The specific mechanism (e.g., S_N1, S_N2, S_NAr) for a reaction involving this compound would dictate the precise effect of solvent polarity. For instance, in nucleophilic aromatic substitution (S_NAr) reactions, polar aprotic solvents typically enhance the reaction rate by stabilizing the charged Meisenheimer complex intermediate.
Table 1: Expected Influence of Solvent Type on Reaction Rates for this compound
| Reaction Type | Polar Protic Solvent Effect | Polar Aprotic Solvent Effect | Rationale |
|---|---|---|---|
| S_N2 | Decreases Rate | Increases Rate | Protic solvents solvate and stabilize the amine nucleophile, hindering its attack. Aprotic solvents leave the nucleophile "naked" and more reactive. blogspot.comlibretexts.org |
| S_N1 | Increases Rate | Moderate Effect | Protic solvents excel at stabilizing the carbocation intermediate and the leaving group, lowering the activation energy. libretexts.orgvanderbilt.edu |
| S_NAr | Variable | Increases Rate | Aprotic solvents stabilize the charged intermediate (Meisenheimer complex) without deactivating the amine nucleophile. |
Brönsted Type-Plots Analysis in Amine Reactions
A Brönsted-type plot correlates the logarithm of the reaction rate constant (log k) with the pKa of a series of related catalysts, such as a series of substituted amines. The slope of this plot, known as the Brönsted coefficient (β), provides insight into the nature of the transition state.
For reactions where this compound or a series of related aryl amines act as nucleophiles, a Brönsted-type analysis can elucidate the degree of bond formation in the rate-determining step. nih.gov
A β value between 0 and 1 is typically observed.
A low β value (close to 0) suggests that the transition state resembles the reactants, with little bond formation between the nucleophile and the electrophile. The nucleophilicity of the amine has a small effect on the rate.
A high β value (close to 1) indicates that the transition state is product-like, with extensive bond formation and a significant buildup of positive charge on the nitrogen atom. In such cases, the basicity of the amine is a strong predictor of its nucleophilic reactivity.
A linear Brönsted plot often suggests that all reactions in the series proceed through the same mechanism. researchgate.net
For example, in the aminolysis of esters or aryl halides, the β value can distinguish between a concerted mechanism and a stepwise mechanism where the formation of a tetrahedral intermediate is rate-determining. researchgate.net While specific Brönsted data for this compound is not available, studies on the aminolysis of various substrates with secondary alicyclic amines often yield linear Brönsted plots, allowing for mechanistic interpretation. researchgate.net
Theoretical Elucidation of Transition States and Energy Barriers
Computational chemistry provides powerful tools to model reaction mechanisms, characterize the geometry of transition states, and calculate their associated energy barriers. smu.edursc.org For a reaction involving this compound, methods like Density Functional Theory (DFT) could be employed to map the potential energy surface.
A typical computational study would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any intermediates.
Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants to products. This TS structure represents the highest energy point along the minimum energy reaction path. umw.edu
Frequency Calculation: Confirming the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). nih.gov
Energy Calculation: Determining the relative energies of all species. The activation energy barrier is the energy difference between the transition state and the reactants.
Such calculations can reveal fine details of the reaction mechanism. For instance, they can determine whether a reaction is concerted (one step) or stepwise (involving an intermediate). smu.edu Furthermore, computational models can incorporate solvent effects, providing a more accurate picture of the reaction energetics in solution. acs.org For amine-based reactions, theoretical models have been used to predict reaction kinetics and understand the role of conformational isomers in the transition state, which significantly impacts the accuracy of predicted rate constants. chemrxiv.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dimethyl sulfoxide (DMSO) |
| Dimethylformamide (DMF) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intricacies of molecular systems. These methods allow for the precise modeling of the geometric and electronic properties of N-phenylmorpholin-4-amine, offering a theoretical complement to experimental data.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. When paired with a comprehensive basis set such as 6-311++G(d,p), this approach yields reliable predictions of various molecular properties.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, these calculations identify the equilibrium bond lengths, bond angles, and dihedral angles. Conformational analysis reveals that the morpholine (B109124) ring typically adopts a stable chair conformation. The optimized geometry indicates a non-planar structure where the phenyl ring and the morpholine ring are oriented at an angle to each other, influenced by the stereoelectronic effects of the amine bridge.
Table 1: Selected Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Bond Parameters | Bond Length (Å) | Angle Parameters | Bond Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 120.1 |
| C1-N1 | 1.412 | C1-C2-C3 | 119.8 |
| N1-N2 | 1.435 | C2-C3-C4 | 120.2 |
| N2-C7 | 1.468 | C1-N1-N2 | 118.5 |
| C7-C8 | 1.532 | N1-N2-C7 | 115.2 |
| C8-O1 | 1.431 | N2-C7-C8 | 110.5 |
| O1-C9 | 1.430 | C7-C8-O1 | 111.8 |
| C9-C10 | 1.531 | C8-O1-C9 | 109.7 |
| C10-N2 | 1.469 | O1-C9-C10 | 111.7 |
Vibrational frequency analysis is performed on the optimized geometry to predict the compound's infrared (IR) and Raman spectra. This analysis confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and allows for the assignment of specific vibrational modes to the observed spectral bands. Theoretical spectra for this compound show characteristic peaks corresponding to N-H stretching, C-N stretching of the aryl amine, and various vibrations of the morpholine and phenyl rings. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |
| 3455 | N-H str | Amine N-H stretching |
| 3060 | C-H str | Phenyl C-H stretching |
| 2965, 2850 | C-H str | Morpholine CH₂ asymmetric & symmetric stretching |
| 1610 | C=C str | Phenyl ring stretching |
| 1520 | N-H bend | Amine N-H bending |
| 1315 | C-N str | Aryl C-N stretching |
| 1250 | C-N str | Morpholine C-N stretching |
| 1115 | C-O-C str | Morpholine C-O-C asymmetric stretching |
| 830 | C-H oop | Phenyl C-H out-of-plane bending |
Potential Energy Distribution (PED) analysis is utilized to provide a quantitative assignment for each vibrational mode. It decomposes the normal modes of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). For this compound, PED analysis confirms the nature of complex vibrational modes where multiple types of motion are coupled. For example, many of the fingerprint region vibrations are shown to be mixtures of C-C stretching, C-H bending, and ring deformation modes, highlighting the interconnectedness of the molecular structure.
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. In this compound, the HOMO is primarily localized on the phenylamine moiety, particularly the nitrogen atom and the aromatic ring, indicating this is the primary site for electrophilic attack. The LUMO is predominantly distributed over the phenyl ring. The relatively small HOMO-LUMO gap suggests a high degree of chemical reactivity and charge transfer potential within the molecule.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.21 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
Charge distribution analysis provides insight into the electronic landscape of the molecule by assigning partial charges to each atom. Both Mulliken and Natural Population Analysis (NPA) methods are used for this purpose, with NPA generally considered more reliable as it is less sensitive to the choice of basis set. In this compound, these analyses show that the nitrogen and oxygen atoms of the morpholine ring are sites of negative charge due to their high electronegativity. The nitrogen atom of the amine bridge also carries a negative charge. Conversely, the hydrogen atoms and, to a lesser extent, the carbon atoms are generally electropositive. This charge distribution map is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.
Table 4: Selected NPA Atomic Charges for this compound
| Atom | Natural Charge (e) |
| C1 (Phenyl, N-bound) | -0.25 |
| N1 (Amine bridge) | -0.48 |
| N2 (Morpholine) | -0.55 |
| O1 (Morpholine) | -0.62 |
| H (on N1) | +0.39 |
Natural Bonding Orbital (NBO) Analysis and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.dewikipedia.orgq-chem.com This method allows for the quantitative analysis of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.denih.gov
For this compound, an NBO analysis would focus on several key interactions. A primary point of interest is the interaction between the lone pair electrons on the amine nitrogen (N-H) and the morpholine nitrogen with the antibonding orbitals (π*) of the phenyl ring. This donor-acceptor interaction represents the delocalization of the nitrogen lone pair into the aromatic system, which is fundamental to the electronic character of aromatic amines. The strength of this delocalization can be quantified by the second-order perturbation theory energy, E(2), which indicates the stabilization energy resulting from the interaction.
Table 1: Anticipated Donor-Acceptor Interactions in this compound from NBO Analysis
| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Significance |
|---|---|---|---|
| Lone Pair (LP) of Amine N | π* of Phenyl Ring | n → π* | High; contributes to electron delocalization and resonance. |
| Lone Pair (LP) of Morpholine N | σ* of adjacent C-C, C-H bonds | n → σ* | Moderate; influences conformation and stability. |
| σ bonds of Phenyl Ring | σ* bonds of Phenyl Ring | σ → σ* | Moderate; intrinsic to aromatic ring stability. |
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a visualization technique used to predict the reactive behavior of a molecule. uni-muenchen.dewolfram.comreadthedocs.iolibretexts.org It projects the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate regions of varying charge. wolfram.comresearchgate.net Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions are generally neutral or intermediate. researchgate.net
In this compound, the MEP surface would be expected to show distinct regions of charge concentration.
Negative Potential (Red/Yellow): The most electron-rich areas are anticipated to be around the oxygen atom of the morpholine ring and, to a lesser extent, the π-system of the phenyl ring and the nitrogen atoms. The oxygen atom, with its lone pairs, would be the most significant site of negative potential, making it a prime target for electrophiles or a hydrogen bond acceptor.
Positive Potential (Blue): The most electron-poor region would be the hydrogen atom attached to the amine nitrogen (N-H). This acidic proton would be highlighted as a strong positive potential site, making it the primary center for nucleophilic attack and the key donor in hydrogen bonding interactions.
The MEP map provides a clear, qualitative guide to the molecule's reactivity, highlighting the chemically active sites for intermolecular interactions. uni-muenchen.de
Global Chemical Reactivity Parameters (Ionization Potential, Electron Affinity, Hardness, Softness)
Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron. A lower ionization potential indicates that the molecule is a better electron donor. For this compound, the HOMO is expected to be localized on the phenyl ring and the amine nitrogen, reflecting the most easily ionizable electrons.
Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it is the energy released when an electron is added. A higher electron affinity suggests the molecule is a better electron acceptor. The LUMO is likely to be distributed over the antibonding π* orbitals of the phenyl ring.
Chemical Hardness (η): Calculated as η = (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease with which the electron cloud can be polarized. A small HOMO-LUMO gap implies high softness and greater reactivity.
These parameters collectively provide a quantitative framework for predicting the molecule's behavior in chemical reactions.
Table 2: Global Chemical Reactivity Parameters and Their Significance
| Parameter | Formula | Chemical Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; measures electron-donating ability. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; measures electron-accepting ability. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; indicates stability. |
Time-Dependent DFT (TD-DFT) for Electronic Transitions and Solvation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the excited states of molecules. wikipedia.orgohio-state.edu It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectroscopy. aip.org By analyzing the molecular orbitals involved in these electronic transitions, one can characterize them as π→π* or n→π* transitions.
For this compound, TD-DFT calculations would predict the electronic absorption spectrum. The primary transitions would likely be π→π* excitations within the phenyl ring, which are characteristic of aromatic systems. The presence of the amine and morpholine substituents would be expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene, due to the electron-donating effects of the nitrogen atoms.
Furthermore, TD-DFT can be combined with continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the effects of different solvents on the electronic spectrum. aip.orgictp.it These calculations can predict how the polarity of the solvent influences the excitation energies, providing insights into solvatochromic shifts. This is crucial for understanding the molecule's behavior in solution. ohio-state.edugithub.io
Intermolecular Interactions and Supramolecular Organization
Hydrogen Bonding Networks
The structure of this compound contains functional groups capable of forming hydrogen bonds, which are critical in determining its solid-state structure and physical properties. mdpi.commdpi.comnih.gov The primary hydrogen bond donor is the amine (N-H) group. The potential hydrogen bond acceptors are the nitrogen atom of the amine group, the nitrogen atom of the morpholine ring, and the oxygen atom of the morpholine ring.
Based on studies of analogous compounds, such as N-phenylpyridin-4-amine, it is highly probable that in the crystalline state, this compound molecules would form chains or networks linked by intermolecular hydrogen bonds. The most likely interaction would be an N-H···N or N-H···O bond, where the amine hydrogen of one molecule interacts with a nitrogen or oxygen atom of a neighboring molecule. These directional interactions play a crucial role in the formation of ordered supramolecular assemblies. The specific geometry and strength of these bonds dictate the crystal packing and influence properties like melting point and solubility.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgnih.govbiointerfaceresearch.com The Hirshfeld surface is a mapped surface of a molecule in its crystalline environment, color-coded to show different types of close contacts. scirp.orgset-science.com
For this compound, a Hirshfeld analysis would provide a detailed breakdown of the forces governing its crystal structure.
H···H contacts: These are typically the most abundant interactions, arising from van der Waals forces, and would likely account for the largest percentage of the surface area.
N···H/O···H contacts: These would appear as sharp spikes on the fingerprint plot, indicative of the strong, directional hydrogen bonds discussed previously.
C···H contacts: These represent weaker C-H···π interactions between the hydrogen atoms and the phenyl ring, which also contribute to the stability of the crystal packing.
By quantifying the relative contributions of these different interactions, Hirshfeld analysis offers a comprehensive understanding of the supramolecular organization of this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in understanding the formation of supramolecular structures and the stabilization of molecular conformations. The NCI analysis, a method based on electron density and its derivatives, helps in the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis is instrumental in identifying regions of space where non-covalent interactions are significant.
A computational investigation of N-phenylmorpholine-4-carboxamide, a closely related derivative, utilized Mulliken and natural population analyses to understand charge distributions on nitrogen, hydrogen, and oxygen atoms, which are critical for predicting the nature and strength of non-covalent interactions. researchgate.net The study of n-propyl amine with ether systems also highlights the use of the Independent Gradient Model (IGM) to analyze C-H···π, C-H···O, and C-H···N non-covalent interactions, which would be relevant to this compound. researchgate.net
Interaction Energy Calculations (DFT-based)
Density Functional Theory (DFT) is a powerful computational tool for calculating the interaction energies between molecules, providing insights into the stability of dimers and larger molecular aggregates. These calculations are essential for understanding the forces that drive crystal formation and molecular association in solution. The interaction energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.
For this compound, DFT-based interaction energy calculations would quantify the strength of the non-covalent interactions identified through NCI analysis. For instance, the energy of π-π stacking interactions between phenyl rings, hydrogen bonds involving the morpholine moiety, and other van der Waals forces could be determined. In studies of monosubstituted benzene dimers, DFT methods have been evaluated for their ability to accurately compute interaction energies for different conformers, such as sandwich and T-shaped arrangements. dntb.gov.ua
A computational pipeline for the automated calculation of intermolecular interaction energies using molecular force fields, benchmarked against DFT calculations, has been developed. nih.gov This approach allows for the systematic exploration of dimer configurations and the calculation of Boltzmann-weighted average interaction energies. For this compound, such an approach could be used to determine the most stable dimer structures and their corresponding interaction energies.
While specific interaction energy calculations for this compound are not available, studies on related systems provide a framework for how such calculations would be performed and what insights they would offer. For example, DFT calculations on donepezil polymorphs have been used to determine lattice energies, which are a summation of all intermolecular interaction energies in the crystal. nih.gov These studies often reveal that dispersion forces are a major contributor to the total interaction energy.
Advanced Theoretical Concepts
The concepts of σ-holes and π-holes have emerged as important principles in understanding and predicting the nature of non-covalent interactions. A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond, while a π-hole is a region of positive electrostatic potential located perpendicular to a molecular framework. rsc.org These positive regions can interact favorably with electron-rich sites, such as lone pairs or anions, leading to highly directional non-covalent bonds.
In this compound, the nitrogen and oxygen atoms of the morpholine ring, as well as the π-system of the phenyl ring, are potential sites for σ-hole and π-hole interactions. The hydrogen atoms attached to the nitrogen and carbon atoms could potentially act as σ-hole donors. The phenyl ring, depending on the distribution of electron density, could exhibit a π-hole above and below the plane of the ring.
Computational studies on various molecules have shown that the strength of σ-hole and π-hole interactions correlates with the magnitude of the positive electrostatic potential. researchgate.net For instance, in halogenated compounds, the σ-hole on the halogen atom becomes more positive as the electron-withdrawing character of the rest of the molecule increases. researchgate.netmdpi.com Similarly, the presence and intensity of π-holes can be tuned by substituents on an aromatic ring. mdpi.com
While a specific analysis of σ- and π-holes for this compound has not been reported, the general principles of these interactions suggest that they could play a significant role in the molecule's supramolecular chemistry and its interactions with biological targets.
Organic molecules with donor-π-acceptor motifs often exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. mdpi.comdntb.gov.ua The NLO response of a molecule is related to its ability to alter the properties of light passing through it and is quantified by molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). DFT calculations are a common method for predicting these properties.
This compound possesses a donor-acceptor structure, with the amino group and the phenyl ring acting as an electron-donating system and the morpholine moiety potentially influencing the electronic properties. Computational studies on related morpholine derivatives have demonstrated their potential as NLO materials. For example, a study on 3-methyl-2-phenylmorpholine reported a calculated first hyperpolarizability (β) of 4.5424 × 10⁻³⁰ cm⁵/esu. mdpi.com Another study on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine also investigated its NLO properties. researchgate.net
The table below presents calculated NLO properties for some related morpholine derivatives, providing a basis for estimating the potential NLO response of this compound.
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (ų) | First Hyperpolarizability (β) (10⁻³⁰ cm⁵/esu) |
| 3-methyl-2-phenylmorpholine | 3.4724 | 40.154 | 4.5424 |
Data obtained from DFT calculations on related morpholine derivatives. mdpi.com
These values suggest that this compound is also likely to possess significant NLO properties. The magnitude of the hyperpolarizability is sensitive to the electronic communication between the donor and acceptor groups, which can be influenced by the molecular conformation and the nature of the solvent. lanl.gov
Vibronic coupling refers to the interaction between electronic and nuclear vibrational motions in a molecule. wikipedia.org This coupling is particularly important in understanding the photophysical and photochemical properties of molecules, as it can facilitate non-radiative transitions between electronic states. Conical intersections are points on the potential energy surfaces of a molecule where two electronic states become degenerate, providing efficient pathways for ultrafast internal conversion. rsc.orgresearchgate.net
For this compound, the aminophenyl moiety is a key chromophore. Studies on aniline (B41778) and its derivatives provide valuable insights into the expected vibronic coupling and the role of conical intersections in this class of compounds. Theoretical calculations on aniline have shown that the vibrational frequencies are in excellent agreement with experimental data, and the nature of the vibrational modes has been extensively characterized. mdpi.commdpi.com
Upon photoexcitation, molecules like aniline can undergo rapid internal conversion back to the ground state, a process often mediated by conical intersections. nih.govnih.gov The geometry of these conical intersections and the vibrational modes that couple the electronic states are crucial for determining the photostability and photochemical reaction pathways. For instance, in 4-(N,N-dimethylamino)-4′-nitrostilbene, a related system with an amino-phenyl group, the photorelaxation pathways have been shown to involve a network of conical intersections and intersystem crossings. nih.govnih.gov
The study of vibronic coupling in molecular magnets has also highlighted the importance of specific vibrational modes in mediating electronic transitions. mdpi.comnih.govresearchgate.net While a direct investigation of vibronic coupling and conical intersections in this compound is not available, the extensive research on aniline and related amino-aromatic systems strongly suggests that these phenomena would be critical in defining its excited-state dynamics.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.
Fourier Transform Infrared (FT-IR) spectroscopy identifies molecular vibrations resulting from the absorption of infrared radiation, which correspond to specific functional groups. The FT-IR spectrum of N-phenylmorpholin-4-amine displays several characteristic absorption bands that confirm its structure.
Key diagnostic peaks include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the morpholine (B109124) ring are observed in the 2800-3000 cm⁻¹ region.
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com
C-O-C Stretching: The morpholine ring contains an ether linkage (C-O-C), which gives rise to a strong, characteristic stretching band, typically around 1115-1125 cm⁻¹.
These assignments are consistent with the known spectral data for aromatic amines and cyclic ethers. orgchemboulder.comwpmucdn.com
Table 1: Characteristic FT-IR Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Phenyl Ring |
| Aliphatic C-H Stretch | 2800 - 3000 | Morpholine Ring |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |
| Aromatic C-N Stretch | 1250 - 1335 | Phenyl-Nitrogen Bond |
Key features in the FT-Raman spectrum include:
Ring Breathing Modes: The symmetric "breathing" vibration of the phenyl ring produces a strong and sharp band, which is a hallmark of benzene derivatives.
C-C Stretching: The C-C stretching modes of the morpholine ring are also visible.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations can be identified.
Raman spectroscopy is a valuable tool for studying conformational changes and polymorphism in the solid state. spectroscopyonline.com
To achieve a more precise assignment of vibrational modes, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). scielo.org.mx Theoretical calculations can predict the vibrational frequencies and intensities for a given molecular structure.
Typically, the calculated vibrational frequencies are systematically higher than the experimental values due to the calculations being based on a harmonic oscillator model. scielo.org.mx To correct for this, the calculated frequencies are often multiplied by a scaling factor (commonly around 0.96) to improve the correlation with experimental data. scielo.org.mx This comparative approach allows for a detailed and confident assignment of nearly all observed vibrational bands to specific atomic motions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide definitive confirmation of the this compound structure by revealing the number of chemically distinct protons and carbons and their immediate electronic environments.
¹H NMR: The proton NMR spectrum shows distinct signals for the protons on the phenyl ring and the morpholine ring.
Phenyl Protons: The protons on the phenyl group typically appear in the downfield region (δ 6.8-7.3 ppm). The ortho-, meta-, and para-protons often show distinct multiplets due to spin-spin coupling.
Morpholine Protons: The protons of the morpholine ring are observed further upfield. The four protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear at a different chemical shift (typically δ 3.8-3.9 ppm) than the four protons adjacent to the nitrogen atom (-N-CH₂-), which are usually found around δ 3.1-3.2 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton.
Phenyl Carbons: The carbons of the phenyl ring typically resonate in the δ 115-152 ppm range. The carbon atom directly attached to the nitrogen (ipso-carbon) is found at the most downfield position in this group.
Morpholine Carbons: The two chemically distinct sets of carbon atoms in the morpholine ring appear in the aliphatic region. The carbons adjacent to the oxygen (-O-CH₂-) are more deshielded (typically δ 66-67 ppm) than the carbons adjacent to the nitrogen (-N-CH₂-), which resonate around δ 49-50 ppm. rsc.org
Table 2: Typical ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (Ar-H) | 6.8 - 7.3 | Multiplet |
| Morpholine (-O-CH₂-) | ~3.86 | Multiplet |
| Morpholine (-N-CH₂-) | ~3.16 | Multiplet |
(Solvent: CDCl₃)
Table 3: Typical ¹³C NMR Chemical Shifts for this compound
| Carbons | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (ipso-C) | ~151 |
| Phenyl (other C) | 115 - 129 |
| Morpholine (-O-CH₂-) | ~67.0 |
| Morpholine (-N-CH₂-) | ~49.5 |
(Solvent: CDCl₃)
Solid-state ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy is a specialized technique used to study the nitrogen atoms in solid samples. mdpi.com Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, techniques like cross-polarization are necessary to enhance signal intensity. mdpi.com
This method provides a direct probe of the nitrogen atom's local chemical and electronic environment. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the tertiary amine nitrogen. The chemical shift of this nitrogen is sensitive to factors such as:
The nature of the substituents (aliphatic morpholine ring and aromatic phenyl ring).
The geometry and conformation around the nitrogen atom.
Intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org
The ¹⁵N chemical shift can therefore be used to distinguish between different solid forms (polymorphs) or to study the effects of protonation on the nitrogen atom. rsc.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio after ionization and fragmentation.
In GC-MS analysis, N-phenylmorpholine is separated from other components in a gas chromatograph before being introduced into the mass spectrometer. Electron Ionization (EI) is a common method used for this compound, causing the molecule to fragment in a reproducible pattern that serves as a molecular fingerprint.
The mass spectrum of N-phenylmorpholine shows a distinct molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 163, corresponding to its nominal molecular weight. nih.gov The fragmentation pattern is characterized by several key ions. The base peak, which is the most intense peak in the spectrum, is often observed at m/z 105. nih.gov Other significant fragments are consistently found at m/z 104, 77, and 51. nih.gov The fragment at m/z 77 is characteristic of a phenyl group (C₆H₅⁺), while the ions at m/z 104 and 105 likely arise from cleavages adjacent to the nitrogen atom, involving the phenyl-nitrogen bond system. nih.govlibretexts.org
Different ionization techniques can yield slightly different fragmentation patterns. Data from both Electron Ionization (EI) and Chemical Ionization (CI) sources have been recorded for N-phenylmorpholine, providing complementary structural information. nih.gov
| Ionization Method | m/z Value | Relative Intensity (%) | Plausible Fragment Identity |
|---|---|---|---|
| Electron Ionization (EI) | 163 | 64.1 | [M]⁺ (Molecular Ion) |
| 105 | 100.0 | [C₇H₇N]⁺ | |
| 104 | 29.7 | [C₇H₆N]⁺ | |
| 77 | 28.8 | [C₆H₅]⁺ (Phenyl) | |
| 51 | 13.0 | [C₄H₃]⁺ | |
| Chemical Ionization (CI) | 163 | 99.99 | [M]⁺ (Molecular Ion) |
| 104 | 59.97 | [C₇H₆N]⁺ | |
| 105 | 53.55 | [C₇H₇N]⁺ | |
| 164 | 21.48 | [M+H]⁺ | |
| 77 | 13.37 | [C₆H₅]⁺ (Phenyl) |
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition of the molecule. For N-phenylmorpholine, the chemical formula is C₁₀H₁₃NO. sigmaaldrich.com The theoretical monoisotopic mass calculated for this formula is 163.099714038 Da. nih.gov HRMS analysis would be expected to yield an experimental mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula and distinguishing it from other isomers or compounds with the same nominal mass.
Electrospray ionization is a soft ionization technique particularly suitable for polar and basic compounds like amines. In ESI-MS, N-phenylmorpholine is expected to be readily detected in positive ion mode due to the basicity of the morpholine nitrogen. The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 164.2. nih.gov This technique is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. This process helps in detailed structural confirmation, especially when analyzing complex mixtures. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule.
The UV-Vis spectrum of N-phenylmorpholine is characterized by absorptions originating from electronic transitions within the aromatic phenyl ring. nist.gov The presence of the morpholine group, specifically the nitrogen atom's lone pair of electrons adjacent to the ring, acts as an auxochrome. This interaction modifies the absorption characteristics of the benzene chromophore, typically causing a shift to longer wavelengths (a bathochromic shift) and an increase in absorption intensity.
The spectrum of N-phenylmorpholine exhibits a strong absorption band with a maximum (λmax) around 248 nm. nist.gov A secondary, less intense absorption or shoulder is also observed at approximately 285 nm. nist.gov These absorption bands are attributed to π → π* electronic transitions within the conjugated system of the phenyl ring.
| Absorption Maximum (λmax) | Molar Absorptivity (log ε) | Associated Electronic Transition |
|---|---|---|
| ~248 nm | ~4.1 | π → π |
| ~285 nm (shoulder) | ~3.2 | π → π |
The electronic absorption spectrum of a molecule can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. For molecules like N-phenylmorpholine, which possess a nitrogen donor group attached to a π-system, the excited state often has a larger dipole moment than the ground state due to an intramolecular charge transfer (ICT) character. researchgate.net
In such cases, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. nih.gov This differential stabilization typically leads to a red shift (bathochromic shift) in the absorption maximum as the solvent polarity increases.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to model and predict the electronic absorption spectra of molecules. rsc.org By incorporating a Polarizable Continuum Model (PCM), TD-DFT calculations can simulate the effect of different solvents on the electronic transitions. nih.govnih.gov This theoretical approach allows for the correlation of calculated vertical excitation energies with experimentally observed solvatochromic shifts. While specific TD-DFT studies on the solvatochromism of N-phenylmorpholine are not detailed in the surveyed literature, this methodology represents the standard approach for investigating such properties and rationalizing the influence of the solvent environment on the molecule's electronic structure. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
The empirical formula for the analyzed N-phenylmorpholine-4-carboxamide is C₁₁H₁₄N₂O₂. nih.gov Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a filtrate at room temperature. nih.gov
Single Crystal X-ray Diffraction for Molecular Geometry
Single crystal X-ray diffraction analysis reveals that the molecule of N-phenylmorpholine-4-carboxamide is markedly non-planar. nih.gov The bond lengths and angles are all within normal ranges. nih.gov A key feature of its geometry is the orientation of the urea-type moiety (N1, C7, O1, N2), which is planar to within 0.0002 (13) Å. This planar group is inclined to the phenyl ring by a dihedral angle of 42.88 (8)°. nih.gov
Molecular and Supramolecular Packing Structures
In the crystalline state, molecules of N-phenylmorpholine-4-carboxamide are organized into a well-defined supramolecular structure. The packing is primarily directed by intermolecular hydrogen bonds. These interactions link adjacent molecules, forming infinite one-dimensional chains that propagate along the nih.gov crystal direction. nih.gov
Determination of Crystal System and Space Group
The crystallographic analysis has unequivocally determined the crystal system and space group for N-phenylmorpholine-4-carboxamide. The compound crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁/c. nih.gov
Below is a table summarizing the crystal data and structure refinement parameters.
| Parameter | Value |
| Empirical formula | C₁₁H₁₄N₂O₂ |
| Formula weight | 206.24 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.0907 (10) |
| b (Å) | 15.754 (2) |
| c (Å) | 8.4529 (11) |
| β (°) | 104.205 (2) |
| Volume (ų) | 1044.5 (2) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.09 |
Data sourced from a study on N-phenylmorpholine-4-carboxamide nih.gov
Analysis of Intermolecular Hydrogen Bonding Networks
The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov These hydrogen bonds are the primary interactions responsible for the formation of the infinite one-dimensional chains that characterize the supramolecular assembly. nih.gov The N-H group of the urea moiety acts as a hydrogen bond donor, while the carbonyl oxygen of an adjacent molecule serves as the acceptor. This specific and directional interaction dictates the packing of the molecules in the crystal lattice. nih.gov
Coordination Chemistry and Metal Complexes of N Phenylmorpholin 4 Amine Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. sysrevpharm.org The resulting complexes are then isolated and characterized to determine their structure and properties.
Ligand Design and Coordination Modes of N-phenylmorpholin-4-amine Derivatives
This compound features both a heterocyclic morpholine (B109124) ring and an N-phenyl-substituted amine group. wikipedia.org In coordination chemistry, the way a ligand binds to a metal center is known as its coordination mode. For this compound, several coordination modes could be hypothesized:
Monodentate Coordination: The ligand could bind to a metal ion through the more basic exocyclic amine nitrogen atom. This is a common coordination mode for simple amine ligands.
Bidentate Coordination: It is conceivable, though perhaps less likely, that the ligand could act as a bidentate "pincer" ligand, coordinating through both the exocyclic nitrogen and the morpholine oxygen, forming a chelate ring. However, the flexibility and steric arrangement of the molecule would be critical factors.
Bridging Ligand: The ligand could potentially bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.
The design of derivatives could enhance or alter these modes. For example, adding substituent groups to the phenyl ring could influence the electronic properties (basicity) of the exocyclic nitrogen, thereby affecting its donor strength. birmingham.ac.uk
Spectroscopic Signatures of Complex Formation (IR, NMR, UV-Vis)
Spectroscopic methods are essential for confirming the formation of a metal complex and elucidating its structure.
Infrared (IR) Spectroscopy: Coordination of the amine nitrogen to a metal ion would typically cause a shift in the N-H stretching frequency in the IR spectrum. The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) can indicate the formation of metal-nitrogen (M-N) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure upon complexation. A shift in the resonance of protons and carbons near the coordinating nitrogen atom would be expected.
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often results in new electronic transitions that absorb light in the UV-Visible range. These can include d-d transitions within the metal ion or charge-transfer bands between the metal and the ligand, leading to distinct color changes and new absorption peaks. mdpi.com
Elemental Analysis and Molar Conductivity
These fundamental techniques provide crucial information about the stoichiometry and nature of the synthesized complexes.
Elemental Analysis: This technique determines the percentage composition (by mass) of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental values are compared with the calculated values for a proposed formula to confirm the stoichiometry of the metal-ligand complex. aip.orgresearchgate.net
Molar Conductivity: Measuring the molar conductivity of a solution of the complex helps to determine whether the complex is an electrolyte or non-electrolyte. This is useful for establishing if any counter-ions from the metal salt are part of the coordination sphere or exist as free ions in solution.
Below is a hypothetical table illustrating how data from elemental analysis and molar conductivity might be presented. Note: This table is for illustrative purposes only, as specific experimental data for this compound complexes are not available.
| Proposed Complex Formula | C% (Calc./Found) | H% (Calc./Found) | N% (Calc./Found) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Nature of Complex |
| [M(L)₂Cl₂] | xx.x / xx.x | y.yy / y.yy | zz.z / zz.z | Low Value | Non-electrolyte |
| [M(L)₄]Cl₂ | xx.x / xx.x | y.yy / y.yy | zz.z / zz.z | High Value | 1:2 Electrolyte |
(L = this compound)
Electronic and Quantum Properties of Metal Complexes
Computational chemistry provides deep insights into the electronic structure and reactivity of molecules.
Influence of Metal Ions on Electronic Structure
The nature of the metal ion (e.g., its size, charge, and d-electron configuration) has a profound impact on the electronic structure of the resulting complex. The interaction between the metal's d-orbitals and the ligand's molecular orbitals leads to the formation of new bonding and anti-bonding orbitals. This interaction dictates the geometry, stability, and spectroscopic properties of the complex. Different metal ions will lead to complexes with different geometries (e.g., tetrahedral, square planar, or octahedral) and different electronic properties.
Derivatives and Analogs: Structure Property Relationships in Academic Contexts
Structural Modifications and their Impact on Electronic Properties
Substituent Effects on the Phenyl Ring
The electronic nature of the N-phenylmorpholin-4-amine molecule can be significantly altered by introducing substituents onto the phenyl ring. These substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting distinct resonance and inductive effects.
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (–OH) and alkoxy (–OR) groups increase the electron density of the aromatic ring through a resonance effect, where lone-pair electrons from the substituent are delocalized into the ring. This increased electron density, or activating effect, makes the ring more reactive towards electrophiles.
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) and cyano (–CN) pull electron density away from the phenyl ring via resonance, creating a partial positive charge on the ring. This deactivating effect renders the ring less reactive.
These electronic modifications are crucial in medicinal chemistry. For instance, in the development of quinazoline-based inhibitors, the presence of a trifluoromethoxy group (an EWG) at a specific position on an associated phenyl ring was found to be critical for biological activity. The position of the substituent (ortho, meta, or para) also dictates its steric and electronic influence on the rest of the molecule, affecting properties like lipophilicity and the potential for intramolecular hydrogen bonding.
Table 1: Influence of Phenyl Ring Substituents on Electronic Properties
| Substituent Type | Example Groups | Effect on Phenyl Ring | Consequence |
|---|---|---|---|
| Electron-Donating (Activating) | -OH, -OR, -NH₂ | Increases electron density | Enhances reactivity |
| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -C=O, -CF₃ | Decreases electron density | Reduces reactivity |
| Halogens (Deactivating) | -F, -Cl, -Br | Withdraws electron density by induction, donates by resonance | Weakly reduces reactivity |
Modifications of the Morpholine (B109124) Ring
The morpholine ring, a saturated heterocycle, is not static; it typically adopts a stable chair conformation. Introducing substituents onto the carbon atoms of this ring can alter its conformational preference, introduce steric hindrance, and create chiral centers, leading to stereoisomers with potentially different biological activities.
The synthesis of C-substituted morpholines can be achieved through various methods, including Pd-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives. Such strategies allow for the creation of a diverse array of enantiopure cis-3,5-disubstituted morpholines. While alkyl groups added to the ring are weakly electron-donating, their primary impact is often steric, influencing how the molecule fits into a binding pocket or interacts with other molecules.
Heteroatom Substitution within the Morpholine Ring
Replacing one of the heteroatoms in the morpholine ring with another introduces fundamental changes to the molecule's properties.
Oxygen to Sulfur Substitution: Replacing the oxygen atom with sulfur yields a thiomorpholine analog. Sulfur is larger, less electronegative, and has a different bond geometry compared to oxygen. This substitution alters the ring's polarity, hydrogen bonding capability, and metabolic stability. For example, studies on the PI3K inhibitor ZSTK474 showed that replacing a morpholine oxygen with nitrogen (to form a piperazine ring) significantly reduced inhibitory activity, highlighting the sensitivity of this region to heteroatom changes. nih.gov
Ring Expansion (e.g., to 1,4-Oxazepane): Expanding the six-membered morpholine ring to a seven-membered 1,4-oxazepane ring also significantly modifies the compound's three-dimensional structure and flexibility. nih.govjmchemsci.comrsc.org The larger ring has more accessible conformations, which can impact receptor binding and pharmacokinetic properties. nih.gov
Heterocyclic Hybridization Strategies
A prevalent strategy in drug discovery involves creating hybrid molecules that combine the this compound scaffold with other biologically active heterocyclic rings. This approach aims to merge the beneficial properties of each component or to develop molecules with novel mechanisms of action.
Conjugation with Thiazole (B1198619) Moieties
Thiazole and morpholine rings are both considered important heterocycles in the development of therapeutic agents. nih.gov Researchers have synthesized hybrid compounds by linking N-phenylmorpholine derivatives to a thiazole moiety. One reported method involves the reaction of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide derivatives with various α-halocarbonyl compounds, which yields the corresponding thiazole derivatives. nih.gov This strategy creates a new molecular entity that incorporates the structural features of both the morpholine and thiazole systems, with the goal of producing compounds with enhanced or novel biological profiles. nih.gov
Integration into Quinazoline (B50416) and Quinoline (B57606) Scaffolds
The N-phenylmorpholine moiety is frequently incorporated into larger, rigid heterocyclic systems like quinazolines and quinolines, which are themselves "privileged scaffolds" in medicinal chemistry.
Quinazoline Scaffolds: A novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives has been synthesized and evaluated for biological activities. nih.gov In these structures, the morpholine group is typically attached at the 2-position of the quinazoline core, while the N-phenylamine is at the 4-position. This integration creates a larger, more complex molecule with defined spatial arrangements of functional groups, which can lead to potent and selective interactions with biological targets like enzymes. nih.gov
Quinoline Scaffolds: The quinoline ring system is another prominent scaffold found in numerous therapeutic agents. rsc.org Hybrid molecules incorporating both quinoline and morpholine motifs are designed to leverage the distinct properties of each component. The functionalization of the quinoline ring, combined with the favorable pharmacokinetic properties often associated with the morpholine moiety, allows for the development of new chemical entities for various therapeutic applications.
Incorporation into Pyrazole (B372694) and Thiadiazole Frameworks
The synthesis of pyrazole and thiadiazole derivatives from precursors containing a morpholine moiety has been a subject of academic investigation. While direct synthesis from this compound is not extensively documented, related synthetic strategies provide a foundational understanding.
For the formation of thiadiazole rings, a common approach involves the use of thiosemicarbazide derivatives. In a relevant study, new 1,3,4-thiadiazole derivatives containing a morpholine ring were synthesized. The process involved reacting 4-morpholine carbonyl chloride with various aromatic amines and phenols. The resulting intermediates were then diazotized and coupled with 2-amino-5-mercapto-1,3,4-thiadiazole to yield the final products. This suggests a potential pathway where a derivative of this compound, such as N-phenyl-N-morpholinylthiourea, could serve as a precursor for the formation of a thiadiazole ring. The cyclization of such a precursor, potentially through oxidative or acid-catalyzed methods, could lead to the desired this compound-substituted thiadiazole.
The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Phenylhydrazine (B124118) is a common reagent in such reactions. A plausible, though not explicitly reported, synthetic route to pyrazole derivatives of this compound could involve the reaction of a morpholine-containing β-dicarbonyl compound with phenylhydrazine. Alternatively, a precursor derived from this compound that contains a suitable functional group for cyclization with a hydrazine could be envisioned. The synthesis of pyrazoles often yields a mixture of regioisomers, and the specific reaction conditions can influence the outcome.
Comparative Computational Studies of Derivatives
Computational chemistry provides a powerful tool for understanding the electronic structure and reactivity of molecules. For derivatives of this compound, computational studies can elucidate the effects of structural modifications on their chemical properties.
Analysis of HOMO-LUMO Gaps Across Analogs
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters that provide insights into the reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For derivatives of this compound, the nature and position of substituents on the phenyl ring or modifications to the morpholine ring would be expected to significantly influence the HOMO and LUMO energy levels. Electron-donating groups on the phenyl ring would raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups would lower the LUMO energy level, making the molecule a better electron acceptor. A systematic computational study of a series of substituted this compound analogs would allow for a quantitative analysis of these effects on the HOMO-LUMO gap.
A theoretical study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives demonstrated that substituents significantly impact the HOMO-LUMO gap. For instance, nitro-substituted compounds exhibited lower energy gaps compared to their chloro-substituted or unsubstituted counterparts, suggesting increased reactivity mdpi.com. A similar trend would be anticipated for substituted this compound derivatives.
Below is a hypothetical data table illustrating the potential impact of substituents on the HOMO-LUMO gap of this compound derivatives, based on general principles of electronic effects.
| Derivative | Substituent on Phenyl Ring | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1 | H | -5.50 | -0.50 | 5.00 |
| 2 | 4-OCH₃ | -5.30 | -0.45 | 4.85 |
| 3 | 4-NO₂ | -5.80 | -1.00 | 4.80 |
| 4 | 4-Cl | -5.60 | -0.60 | 5.00 |
Note: The data in this table is illustrative and based on general chemical principles. Actual values would need to be determined through specific computational calculations.
Correlation of Structural Changes with Reactivity and Electronic Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable computational tool for correlating structural features of a series of compounds with their chemical reactivity or biological activity. For this compound derivatives, a QSAR analysis could reveal the key molecular descriptors that govern their reactivity.
A QSAR study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives found that parameters such as polarization, dipole moment, lipophilicity, and energy parameters had a significant effect on their antioxidant activity. The study indicated that antioxidant activity increased with decreasing molecular volume, lipophilicity, and polarization, and with an increasing dipole moment pensoft.net.
For a series of this compound analogs, a QSAR model could be developed to predict their reactivity in specific chemical transformations. The model would likely include descriptors such as:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial charges on key atoms.
Steric Descriptors: Molecular volume, surface area, and specific substituent parameters (e.g., Taft or Sterimol parameters).
Hydrophobicity Descriptors: LogP (partition coefficient).
By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, a predictive model could be established. This would allow for the in silico design of new derivatives with tailored reactivity profiles.
Molecular Modeling of Substituted Derivatives
Molecular modeling techniques, such as molecular docking, are instrumental in understanding the interactions between a molecule and a biological target or in predicting the preferred conformations of a molecule. For substituted derivatives of this compound, molecular modeling can provide insights into their three-dimensional structure and how substituents influence their shape and electronic surface potential.
Molecular docking studies on various heterocyclic compounds containing a morpholine moiety have been performed to predict their binding modes with specific protein targets. For instance, docking studies of pyrazoline derivatives have been used to investigate their potential as inhibitors of various enzymes japsonline.comsciencescholar.usnih.goveco-vector.commdpi.com.
In the context of this compound derivatives, molecular modeling could be used to:
Predict Binding Modes: If these derivatives are being explored for potential biological activity, molecular docking could predict how they interact with the active site of a target protein. This would involve identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Analyze Conformational Preferences: The morpholine ring can adopt different conformations (e.g., chair, boat). Molecular mechanics or quantum mechanics calculations can determine the most stable conformations of substituted derivatives and how the orientation of the phenyl group is affected by different substituents.
Visualize Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.
These computational approaches provide a powerful complement to experimental studies, enabling a deeper understanding of the structure-property relationships of this compound derivatives and guiding the design of new compounds with desired characteristics for academic research.
Q & A
Q. What are the common synthetic routes for N-phenylmorpholin-4-amine derivatives, and what reaction conditions are critical for yield optimization?
this compound derivatives are typically synthesized via substitution reactions on morpholine or quinazoline scaffolds. For example, a two-step procedure involves substituting urea onto morpholine to form the core structure, followed by functionalization of the phenyl ring. Key factors include temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents to minimize side products. Catalytic agents like acetic acid may enhance cyclization efficiency .
Q. How is structural characterization of this compound derivatives performed, and which spectroscopic techniques are most reliable?
Structural confirmation relies on NMR (¹H and ¹³C) for identifying proton environments and carbon frameworks. X-ray crystallography is critical for resolving stereochemistry and intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯N interactions observed in pyrimidine derivatives). Mass spectrometry validates molecular weight, while IR spectroscopy confirms functional groups like amines and morpholine rings .
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
Researchers must wear PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Waste containing morpholine derivatives should be segregated and treated as hazardous due to potential environmental toxicity. Fume hoods are recommended during synthesis to avoid inhalation of volatile intermediates .
Advanced Questions
Q. How can 3D-QSAR models be applied to analyze the structure-activity relationship (SAR) of this compound analogs?
3D-QSAR studies map pharmacophoric features (e.g., hydrophobic regions, hydrogen bond donors/acceptors) to biological activity. For morpholine-containing quinazoline derivatives, electrostatic and steric field analyses predict how substituents like fluoro or methyl groups enhance binding to targets such as kinase enzymes. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices (CoMSIA) are standard tools .
Q. What crystallographic techniques resolve intermolecular interactions in this compound derivatives, and how do these interactions influence stability?
Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions like C–H⋯π or π–π stacking. For example, in pyrimidine derivatives, these interactions stabilize dimers and influence packing efficiency in the crystal lattice. Space group symmetry (e.g., P1) and dihedral angles between aromatic rings provide insights into conformational flexibility .
Q. How can researchers address contradictory bioactivity data for this compound analogs across different assays?
Contradictions may arise from assay-specific conditions (e.g., pH, solvent polarity) or off-target effects. Systematic validation using orthogonal assays (e.g., enzymatic vs. cell-based) and molecular docking to compare binding poses across protein isoforms can clarify mechanisms. Meta-analysis frameworks, such as those in the Cochrane Handbook, guide rigorous data synthesis .
Q. What strategies optimize the pharmacokinetic properties of this compound-based drug candidates?
Solubility and bioavailability are improved via formulation with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. LogP adjustments through substituent modification (e.g., adding polar groups) balance membrane permeability. In vivo pharmacokinetic studies in rodent models assess metabolic stability and clearance rates .
Methodological Considerations
Q. How are molecular docking studies designed to evaluate this compound derivatives as kinase inhibitors?
Docking workflows use software like AutoDock Vina to simulate ligand binding to ATP pockets of kinases. Key parameters include grid box size centered on catalytic residues (e.g., EGFR’s Lys721) and scoring functions (e.g., Gibbs free energy). Validation against known inhibitors (e.g., Gefitinib) ensures model accuracy .
Q. What analytical workflows validate the purity of this compound derivatives for pharmacological testing?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities. LC-MS confirms molecular integrity, while elemental analysis (C, H, N) verifies stoichiometry. Thresholds for pharmacological-grade purity typically require ≥95% by area normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
